molecular formula C16H24FN3O2 B1467830 tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate CAS No. 1000053-23-5

tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate

Cat. No.: B1467830
CAS No.: 1000053-23-5
M. Wt: 309.38 g/mol
InChI Key: JDNYMHLVBPANAR-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with an amino and a fluorine group on the phenyl ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate plays a significant role in biochemical reactions, particularly in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles . It interacts with enzymes such as palladium-catalyzed synthesis enzymes, which facilitate the formation of complex organic molecules . The nature of these interactions involves the formation of stable intermediates that are crucial for the synthesis of various biochemical compounds.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to act as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, which is used for targeted protein degradation . This compound can modulate cell function by affecting the stability and degradation of specific proteins, thereby influencing cellular pathways and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor or activator of enzymes, depending on the context of its use. For instance, in the synthesis of N-Boc-protected anilines, it forms stable intermediates that facilitate the reaction . Additionally, its role in PROTAC development involves binding to target proteins and promoting their degradation through the ubiquitin-proteasome system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate protein levels and cellular pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate protein levels without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as palladium-catalyzed synthesis enzymes . These interactions facilitate the formation of complex organic molecules and influence metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of various intermediates that are crucial for its biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation within specific cellular compartments. The compound’s distribution is crucial for its efficacy in modulating protein levels and cellular pathways.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. The localization is essential for its role in PROTAC development and other biochemical applications.

Preparation Methods

The synthesis of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a series of reactions starting from commercially available precursors.

    Introduction of the amino and fluorine groups: The phenyl ring is functionalized with amino and fluorine groups through electrophilic aromatic substitution reactions.

    Attachment of the tert-butyl carbamate group: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to introduce the tert-butyl carbamate group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the functional groups on the phenyl ring.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including

Properties

IUPAC Name

tert-butyl N-[1-(4-amino-2-fluorophenyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)19-12-6-8-20(9-7-12)14-5-4-11(18)10-13(14)17/h4-5,10,12H,6-9,18H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNYMHLVBPANAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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